molecular formula C17H17ClN2O3S2 B11511233 Ethyl 2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11511233
M. Wt: 396.9 g/mol
InChI Key: RVZMWCHOQJGQNZ-UHFFFAOYSA-N
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Description

Ethyl 2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate, often involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific reaction conditions.

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalysts, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Ethyl 2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, such as:

Uniqueness

Ethyl 2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C17H17ClN2O3S2

Molecular Weight

396.9 g/mol

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C17H17ClN2O3S2/c1-4-23-16(22)13-9(2)10(3)25-15(13)20-17(24)19-14(21)11-7-5-6-8-12(11)18/h5-8H,4H2,1-3H3,(H2,19,20,21,24)

InChI Key

RVZMWCHOQJGQNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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